molecular formula C11H16N2O3 B6178641 ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate CAS No. 2770359-17-4

ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate

Cat. No.: B6178641
CAS No.: 2770359-17-4
M. Wt: 224.3
InChI Key:
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Description

Ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a cyclopentyloxy group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The use of automated systems and reactors can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as hydroxyl, amino, or halogen groups, depending on the reagents used.

Scientific Research Applications

Ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrazoles.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(cyclopentyloxy)-1H-pyrazole-5-carboxylate: Similar structure but with the ester group at the 5-position.

    3-(Cyclopentyloxy)-1H-pyrazole-4-carboxylic acid: The carboxylic acid analog of the compound.

    Ethyl 3-(methoxy)-1H-pyrazole-4-carboxylate: Similar structure with a methoxy group instead of a cyclopentyloxy group.

Uniqueness

Ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclopentyloxy group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate with cyclopentyl bromide in the presence of a base to form ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate", "Cyclopentyl bromide", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "Add ethyl 3-hydroxy-1H-pyrazole-4-carboxylate and cyclopentyl bromide to a reaction flask", "Add base and solvent to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS No.

2770359-17-4

Molecular Formula

C11H16N2O3

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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